molecular formula C5H7ClN2O3 B6220683 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride CAS No. 2751615-17-3

2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride

Cat. No.: B6220683
CAS No.: 2751615-17-3
M. Wt: 178.6
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride typically involves the reaction of 1H-pyrazole-4-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the pyrazole ring and the acetic acid moiety . The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with controlled temperature and pH to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Chemistry: In chemistry, 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

  • 2-(1H-pyrazol-3-yloxy)acetic acid hydrochloride
  • 2-(1H-pyrazol-5-yloxy)acetic acid hydrochloride
  • 2-(1H-pyrazol-4-yloxy)propionic acid hydrochloride

Comparison: Compared to these similar compounds, 2-(1H-pyrazol-4-yloxy)acetic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it particularly useful in certain applications .

Properties

CAS No.

2751615-17-3

Molecular Formula

C5H7ClN2O3

Molecular Weight

178.6

Purity

95

Origin of Product

United States

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